molecular formula C9H7BrN2 B2474589 4-Bromo-2-methyl-1,8-naphthyridine CAS No. 1824203-20-4

4-Bromo-2-methyl-1,8-naphthyridine

Cat. No.: B2474589
CAS No.: 1824203-20-4
M. Wt: 223.073
InChI Key: QCUMFPOOSCXFLZ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a bromine atom at the 4th position and a methyl group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2-methyl-1,8-naphthyridine are currently unknown. This compound belongs to the class of 1,8-naphthyridines, which have been found to exhibit diverse biological activities . .

Result of Action

The molecular and cellular effects of This compound As a 1,8-naphthyridine derivative, it may exhibit biological activities similar to other compounds in this class . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 2-methyl-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions include substituted naphthyridines, naphthyridine oxides, and various naphthyridine derivatives depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,8-naphthyridine: Lacks the bromine atom at the 4th position.

    4-Chloro-2-methyl-1,8-naphthyridine: Similar structure but with a chlorine atom instead of bromine.

    1,8-Naphthyridine: The parent compound without any substituents.

Uniqueness

4-Bromo-2-methyl-1,8-naphthyridine is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and biological activity compared to other naphthyridine derivatives .

Properties

IUPAC Name

4-bromo-2-methyl-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUMFPOOSCXFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824203-20-4
Record name 4-bromo-2-methyl-1,8-naphthyridine
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